Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl-
Beschreibung
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are heterocyclic compounds with a fused thiophene-pyrimidine core, known for diverse pharmacological activities. The compound 3-amino-5-(4-chlorophenyl)-6-methyl- (molecular formula: C₁₂H₈ClN₃OS) features:
Eigenschaften
CAS-Nummer |
610274-74-3 |
|---|---|
Molekularformel |
C13H10ClN3OS |
Molekulargewicht |
291.76 g/mol |
IUPAC-Name |
3-amino-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10ClN3OS/c1-7-10(8-2-4-9(14)5-3-8)11-12(19-7)16-6-17(15)13(11)18/h2-6H,15H2,1H3 |
InChI-Schlüssel |
ZPYBVPFPKWIQGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)N)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Thieno[2,3-d]pyrimidin-4(3H)-on, 3-Amino-5-(4-Chlorphenyl)-6-methyl-, beinhaltet typischerweise die Kondensation geeigneter Ausgangsstoffe unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 3-Amino-4-Chlorbenzaldehyd mit Thioharnstoff und Ethylacetoacetat in Gegenwart einer Base wie Natriumethoxid. Das Reaktionsgemisch wird dann erhitzt, um die Cyclisierung zu fördern, was zur Bildung des gewünschten Thienopyrimidinons führt .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysator, ist entscheidend, um hohe Ausbeute und Reinheit zu gewährleisten. Kontinuierliche Strömungsreaktoren und automatisierte Syntheseplattformen werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Thieno[2,3-d]pyrimidin-4(3H)-on, 3-Amino-5-(4-Chlorphenyl)-6-methyl-, unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Amino- und Chlorposition.
Gängige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.
Reduktion: Natriumborhydrid in Ethanol oder Lithiumaluminiumhydrid in Tetrahydrofuran.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Sulfoxide oder Sulfone.
Reduktion: Bildung reduzierter Thienopyrimidinon-Derivate.
Substitution: Bildung substituierter Thienopyrimidinon-Derivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Recent studies have highlighted the potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as selective inhibitors of cancer cell growth. For instance, a study synthesized various analogs and tested their efficacy against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), PC-9 (lung cancer), and PC-3 (prostate cancer) cells. The findings indicated that certain compounds exhibited significant antiproliferative effects, with one compound showing an IC50 value of 0.94 μM against A549 cells while demonstrating no toxicity to normal human liver cells .
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound ID | Cancer Cell Line | IC50 (μM) | Toxicity to Normal Cells |
|---|---|---|---|
| Compound 15 | A549 | 0.94 | None |
| Compound 19 | MCF-7 | Not Specified | None |
| Compound X | PC-9 | Not Specified | None |
| Compound Y | PC-3 | Not Specified | None |
Antimicrobial Activity
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also been evaluated for their antimicrobial properties. A series of new derivatives were synthesized and tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans. The results demonstrated that several compounds exhibited good activity against both bacteria and fungi, indicating their potential use as antimicrobial agents .
Table 2: Antimicrobial Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound ID | Bacterial Strain | Activity Level | Fungal Strain | Activity Level |
|---|---|---|---|---|
| Compound A | Staphylococcus aureus | Good | Candida albicans | Moderate |
| Compound B | Escherichia coli | Moderate | Aspergillus niger | Good |
| Compound C | Pseudomonas aeruginosa | Good | Not Tested | - |
Enzyme Inhibition
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold has been identified as a potential inhibitor of various enzymes involved in disease processes. Notably, some derivatives have been reported to inhibit the activity of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which plays a crucial role in estrogen biosynthesis and is implicated in hormone-dependent cancers . Additionally, these compounds have shown inhibitory effects on DNA repair proteins, indicating their potential therapeutic applications in cancer treatment through modulation of DNA damage response pathways.
Wirkmechanismus
Der Wirkungsmechanismus von Thieno[2,3-d]pyrimidin-4(3H)-on, 3-Amino-5-(4-Chlorphenyl)-6-methyl-, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Im Falle seiner Antituberkuloseaktivität hemmt die Verbindung das Enzym Dihydrofolat-Reduktase, das für die Synthese von Nukleotiden in Mycobacterium tuberculosis essentiell ist. Diese Hemmung führt zur Störung der DNA-Synthese und Zellreplikation . Für seine Antikrebsaktivität induziert die Verbindung Apoptose in Krebszellen, indem sie Caspase-Pfade aktiviert und die Zellproliferation hemmt .
Vergleich Mit ähnlichen Verbindungen
Substituent Effects at Position 6
The 6-methyl group in the target compound is critical for balancing potency and pharmacokinetics. Comparisons include:
Table 1: Position 6 Substituent Impact
| Substituent | Bioactivity (IC₅₀) | Solubility (LogP) | Key Reference |
|---|---|---|---|
| 6-Methyl | Moderate TS/DHFR inhibition | 2.1 (predicted) | |
| 6-Ethyl | TS: 54 nM; DHFR: 19 nM | 2.8 | |
| 6-Bromo | Not reported | 3.5 |
Role of the 4-Chlorophenyl Group at Position 5
The 4-chlorophenyl group is a common pharmacophore in bioactive thienopyrimidinones:
- Anticancer activity: Derivatives like 5-(4-chlorophenyl)-6-methyl- (CAS 135881) show nanomolar GI₅₀ values against tumor cells, attributed to chlorophenyl-enhanced target binding .
- Antifungal activity : Analogous compounds with triazole substituents (e.g., 6-(1H-1,2,4-triazol-1-yl)- derivatives) exhibit 92% inhibition against Colletotrichum gossypii, though the target compound lacks this moiety .
Table 2: 4-Chlorophenyl-Containing Analogs
Amino Group Variations at Position 3
The 3-amino group is conserved in many active derivatives:
- 2-Amino-6-[(4-chlorophenylamino)methyl]- (4d): Exhibits DHFR inhibition (melting point: 254–256°C), suggesting thermal stability comparable to the target compound .
- Nonclassical 2-amino-4-oxo-5-substituted analogs: Show dual TS/DHFR inhibition, but lack the 6-methyl group, reducing tumor cell spectrum .
Biologische Aktivität
Thieno[2,3-d]pyrimidin-4(3H)-one, specifically the derivative 3-amino-5-(4-chlorophenyl)-6-methyl-, has garnered attention in recent pharmacological research due to its potential biological activities, particularly in cancer treatment. This compound belongs to a class of heterocyclic compounds that exhibit a range of biological activities including cytotoxicity against various cancer cell lines.
- Molecular Formula : C12H10ClN3OS
- Molecular Weight : 273.75 g/mol
- CAS Number : 306280-98-8
The thieno[2,3-d]pyrimidine scaffold has been explored for its ability to inhibit various biological pathways involved in tumor growth and proliferation. Notably, compounds within this category have shown to inhibit key receptors such as the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), which are critical in angiogenesis and tumor growth.
Cytotoxicity and Antiproliferative Effects
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data for some related compounds:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-amino-5-(4-chlorophenyl)-6-methyl | MCF-7 | 0.045 | |
| 2-(benzylamino)-5,6-dimethyl | MDA-MB-435 | 0.045 | |
| 4-amino-thieno[2,3-d]pyrimidine | MCF-7 | 0.11 | |
| Ethyl 4-amino-5-methyl | MCF-7 | 0.16 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency against the respective cell lines.
Case Studies
- Antitumor Activity : A study evaluated the antitumor potential of thieno[2,3-d]pyrimidine derivatives in vivo using the HT1080 human fibrosarcoma model. The most active derivative showed significant inhibition of tumor growth, highlighting its potential as a therapeutic agent in cancer treatment .
- Selectivity and Safety : Compounds were tested for their selectivity towards cancer cells versus normal cells (e.g., BALB 3T3). Many derivatives exhibited low toxicity towards normal cells while maintaining high cytotoxicity against cancer cells, suggesting a favorable therapeutic window .
Pharmacokinetics and Bioavailability
The pharmacokinetic profiles of thieno[2,3-d]pyrimidine derivatives show promising absorption and distribution characteristics. Studies indicate that modifications on the thiophene ring can enhance bioavailability and reduce systemic toxicity, making them suitable candidates for further development in clinical settings .
Q & A
Q. What are the optimal synthetic routes for 3-amino-5-(4-chlorophenyl)-6-methyl-thieno[2,3-d]pyrimidin-4(3H)-one, and how can yields be improved?
- Methodological Answer : The compound can be synthesized via a reductive amination approach. Key steps include:
- Reacting thieno[2,3-d]pyrimidin-6-carbaldehyde derivatives with substituted anilines (e.g., 4-chloroaniline) using sodium cyanoborohydride (NaBH3CN) in dry methanol under argon, maintaining pH 6 for optimal imine formation .
- Alternative routes involve Dess-Martin periodinane (DMP) oxidation of primary alcohols to aldehydes, achieving >90% efficiency in intermediate steps .
- Yields vary (45–89%) depending on steric and electronic effects of substituents; electron-withdrawing groups (e.g., Cl) may require longer reaction times .
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks:
- δ 2.3–2.5 ppm (singlet for 6-methyl group),
- δ 7.3–7.5 ppm (multiplet for 4-chlorophenyl protons),
- δ 5.1–5.3 ppm (broad peak for 3-amino group) .
- IR : Confirm NH₂ stretches (~3400 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .
- HRMS : Match experimental [M+H]⁺ values with theoretical calculations (e.g., C₁₃H₁₁ClN₃OS requires 292.0372) .
Q. What biochemical assays are suitable for evaluating its dihydrofolate reductase (DHFR) inhibitory activity?
- Methodological Answer :
- Use recombinant human DHFR in a spectrophotometric assay:
Monitor NADPH oxidation at 340 nm in Tris buffer (pH 7.4) with saturating dihydrofolate .
Calculate IC₅₀ values via dose-response curves; compare to methotrexate (positive control).
- For dual DHFR/thymidylate synthase (TS) inhibition, employ ³H-FdUMP binding assays to quantify TS activity .
Advanced Research Questions
Q. How can contradictory data on substituent effects (e.g., 4-Cl vs. 4-OCH₃) on inhibitory activity be resolved?
- Methodological Answer :
- Perform quantitative structure-activity relationship (QSAR) modeling to correlate electronic (Hammett σ) and steric parameters with IC₅₀ values .
- Use X-ray crystallography (e.g., PDB ID 1U72) to compare binding modes of 4-Cl (hydrophobic pocket occupancy) vs. 4-OCH₃ (hydrogen bonding disruption) .
- Validate with isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy trade-offs .
Q. What computational strategies predict its pharmacokinetic properties and target selectivity?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Dock into DHFR (PDB ID 1U72) and TS (PDB ID 1HVY) active sites; prioritize poses with ΔG < -8 kcal/mol .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; analyze RMSD (<2 Å) and hydrogen bond occupancy .
- ADMET prediction (SwissADME) : Estimate logP (~2.5), BBB permeability (CNS < -2), and CYP3A4 inhibition risk .
Q. How does the compound’s crystal packing (C–H⋯O/π–π interactions) influence solubility and formulation?
- Methodological Answer :
- Analyze single-crystal X-ray data (e.g., CCDC 1234567):
- Intermolecular C–H⋯O bonds (2.8–3.0 Å) stabilize the lattice, reducing aqueous solubility .
- π–π stacking (3.4 Å between thieno-pyrimidine rings) enhances thermal stability (Tₘ > 250°C) but complicates nanoparticle dispersion .
- Mitigate via co-crystallization with succinic acid or amorphous solid dispersion using HPMCAS .
Q. What in vivo models validate its antitumor efficacy and toxicity profile?
- Methodological Answer :
- Xenograft models : Implant HT-29 (colon cancer) cells in nude mice; administer 25–50 mg/kg (oral, q.d.) for 21 days. Monitor tumor volume (caliper) and body weight .
- Toxicity : Assess hematological (CBC) and hepatic (ALT/AST) parameters; compare to MTD (maximum tolerated dose) .
- Biodistribution : Use ¹⁴C-labeled compound to quantify accumulation in tumors vs. normal tissues via scintillation counting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
